8-Fluoro-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-propyl-4-quinolinol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
8-Fluoro-2-propyl-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-2-propyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-quinolinol
- 6-Fluoro-2-cyanoquinoline
- 5,6,8-Trifluoroquinoline
Uniqueness
8-Fluoro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1070879-95-6 |
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Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
8-fluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |
InChI Key |
JZPNQIKHMCSDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
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